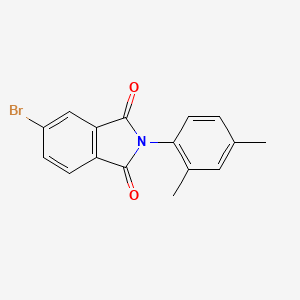
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole-1,3-diones. This compound has shown significant potential in various scientific research applications, including in the field of medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has shown significant potential in various scientific research applications. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
In organic synthesis, 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of various compounds. This compound has been used in the synthesis of isoindole-1,3-dione derivatives, which have shown potential as antitumor agents.
In materials science, 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a precursor for the synthesis of conducting polymers. These polymers have shown potential in various applications, including in the development of electronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and DNA-dependent protein kinase. This inhibition can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA-dependent protein kinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as an anticancer agent. This compound has shown significant potential in inhibiting the growth of cancer cells. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One of the directions is the development of isoindole-1,3-dione derivatives with improved anticancer activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound in cancer cells. This can help in the development of more targeted therapies for cancer. Additionally, the use of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione as a building block for the synthesis of conducting polymers can be further explored for the development of electronic devices and sensors.
Métodos De Síntesis
The synthesis of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 2,4-dimethylphenylhydrazine with 5-bromo-1,3-dimethyl-2-oxoindoline-6-carboxylic acid under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.
Propiedades
IUPAC Name |
5-bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17)8-13(12)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJYIUGZTSMCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

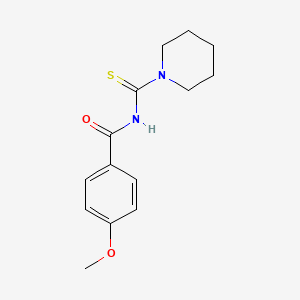
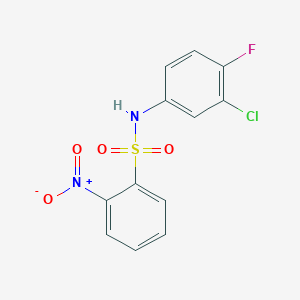

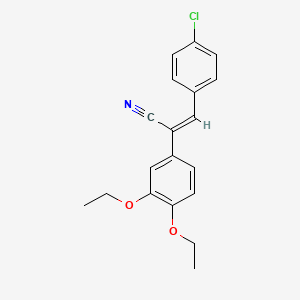
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
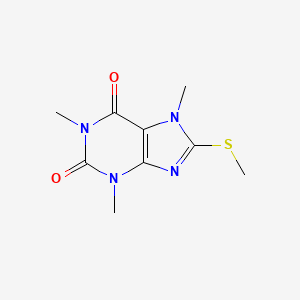
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)



![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
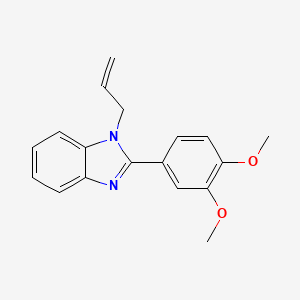
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)